REACTION_CXSMILES
|
[NH2:1][CH2:2][CH2:3][S:4][CH2:5][C:6]([OH:8])=[O:7].[CH3:9]OC(OC)(C)C.[ClH:16]>CO>[ClH:16].[CH3:9][O:7][C:6]([CH2:5][S:4][CH2:3][CH2:2][NH2:1])=[O:8] |f:4.5|
|
Name
|
|
Quantity
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13.5 g
|
Type
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reactant
|
Smiles
|
NCCSCC(=O)O
|
Name
|
|
Quantity
|
10.8 g
|
Type
|
reactant
|
Smiles
|
COC(C)(C)OC
|
Name
|
|
Quantity
|
7.3 g
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
20 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The flakes formed (17.5 g)
|
Type
|
FILTRATION
|
Details
|
are filtered
|
Type
|
WASH
|
Details
|
washed with ethyl acetate
|
Type
|
CUSTOM
|
Details
|
Fusion point = 100° C.
|
Reaction Time |
12 h |
Name
|
|
Type
|
|
Smiles
|
Cl.COC(=O)CSCCN
|
Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |